molecular formula C23H22N4O7S B10855309 (2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

Cat. No.: B10855309
M. Wt: 498.5 g/mol
InChI Key: SCFWBZTVFCUBIZ-NRFANRHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .

Industrial Production Methods: The industrial production of FT709 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: FT709 undergoes various chemical reactions, including:

    Oxidation: FT709 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: FT709 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of FT709 with altered functional groups, which can be used for further research and development .

Scientific Research Applications

FT709 has a wide range of scientific research applications, including:

Mechanism of Action

FT709 exerts its effects by inhibiting the catalytic activity of ubiquitin-specific protease 9X. This inhibition leads to the depletion of proteins such as zinc-finger protein 598 and centrosomal protein of 55 kDa, which are involved in the ribosomal quality control pathway. The compound interacts with these proteins, regulating their abundance and impairing the ribosomal stalling response .

Comparison with Similar Compounds

Uniqueness of FT709: FT709 is unique due to its high specificity and potency in inhibiting ubiquitin-specific protease 9X. It has an IC50 value of 82 nanomolar, making it a highly effective tool compound for studying the role of ubiquitin-specific protease 9X in various cellular processes .

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m0/s1

InChI Key

SCFWBZTVFCUBIZ-NRFANRHFSA-N

Isomeric SMILES

CC1=NC2=C(C=CC=C2O1)[C@@H](C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O

Origin of Product

United States

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